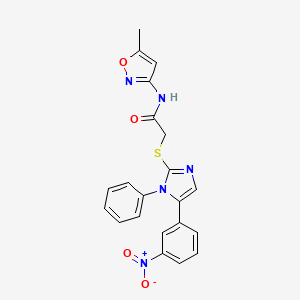![molecular formula C22H25N3OS2 B3224595 N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1235037-92-9](/img/structure/B3224595.png)
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide
Overview
Description
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is an organic compound distinguished by its multifaceted structure and potential applications across various scientific domains. This molecule combines a benzyl piperidine moiety and a benzo[d]thiazole carboxamide, which contributes to its diverse chemical reactivity and potential biological activities.
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
It’s worth noting that the suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, is often involved in the synthesis of such compounds . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
It’s known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Result of Action
Thiazoles, which this compound is a part of, are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Formation: : The synthesis typically begins with the preparation of the core piperidine structure. A standard method involves the nucleophilic substitution of a halide with a benzylamine derivative.
Thiazole Ring Formation: : The benzo[d]thiazole ring is commonly formed through the condensation of a 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.
Final Coupling: : The final assembly involves coupling the piperidine and benzo[d]thiazole intermediates. This step may use a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions to avoid decomposition.
Industrial Production Methods
Scale-Up Synthesis: : Industrial synthesis would likely focus on optimizing yields and purity. This could involve continuous flow chemistry techniques to improve reaction efficiency and safety.
Purification: : Techniques such as recrystallization or column chromatography would be employed to purify the compound, ensuring it meets industrial standards for purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially on the sulfur atom of the thioether group, converting it into sulfoxides or sulfones.
Reduction: : Reduction can occur at the benzothiazole ring, particularly under hydrogenation conditions, leading to the saturation of the heteroaromatic system.
Substitution: : Nucleophilic substitutions are common, especially on the piperidine ring, which can be functionalized with various groups to enhance its properties.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: : Alkyl halides, acyl chlorides, and anhydrides under basic conditions for nucleophilic substitutions.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Reduced benzothiazole derivatives.
Substitution: : Various piperidine derivatives with altered substituents.
Scientific Research Applications
Chemistry
Catalyst Development: : Used in research for developing new catalysts in organic synthesis due to its reactive groups.
Structural Probes: : Employed as probes in studying the structural dynamics of similar compounds.
Biology
Receptor Studies: : Investigated for interactions with biological receptors, particularly in the study of neurotransmitter systems.
Enzyme Inhibition: : Potential inhibitor in enzyme assays, particularly those involving piperidine and thiazole moieties.
Medicine
Drug Development: : Explored for its pharmacological properties, potentially as an antipsychotic or antidepressant due to the piperidine component.
Diagnostic Tool: : Utilized in the development of diagnostic assays for various biological targets.
Industry
Material Science: : Incorporated in the design of new materials with unique electronic properties.
Polymer Chemistry: : Used as a building block in the synthesis of functional polymers.
Comparison with Similar Compounds
Comparison
Structural Comparison: : Compared to compounds like N-benzylpiperidine, this compound includes the additional benzo[d]thiazole moiety, which imparts unique reactivity and stability.
Functional Comparison: : Unlike simpler piperidines, the benzo[d]thiazole component provides additional binding sites and potential biological activity, making it more versatile in research applications.
List of Similar Compounds
N-benzylpiperidine
Benzothiazole-2-carboxamide
Methylthiobenzyl derivatives
This compound, with its complex structure and potential reactivity, offers a rich field for research and application in various scientific domains. Its synthesis and manipulation require careful consideration of reaction conditions and pathways, making it a focal point for advanced chemical and biological studies.
Properties
IUPAC Name |
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS2/c1-27-19-8-4-2-6-17(19)15-25-12-10-16(11-13-25)14-23-21(26)22-24-18-7-3-5-9-20(18)28-22/h2-9,16H,10-15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGMMWSBQSSCCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B3224520.png)







![5-(4-{5-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carbonyl)-2,1,3-benzothiadiazole](/img/structure/B3224586.png)

![N'-(2-ethylphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B3224609.png)



